Metolachlor

Description

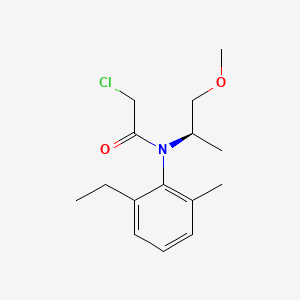

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022448 | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID. | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488 | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³ | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042 | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Colorless to tan liquid | |

CAS No. |

51218-45-2, 82535-90-8 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (aS,5S)-Metolachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0I01K05X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-62.1 °C | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Metolachlor mechanism of action in plants

An In-Depth Technical Guide to the Mechanism of Action of Metolachlor in Plants

Abstract

This compound is a cornerstone of modern agriculture, providing highly effective pre-emergence control of annual grasses and certain broadleaf weeds. As a member of the chloroacetamide chemical family, its efficacy is rooted in a precise and potent mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][2][3][4] This guide provides a comprehensive technical overview of this mechanism, beginning with the critical role of VLCFAs in plant physiology, detailing the specific enzymatic steps of the fatty acid elongation pathway, and pinpointing the molecular site of this compound's inhibitory action. We will explore the downstream cellular and morphological consequences that lead to weed mortality and discuss the key experimental methodologies that have been instrumental in elucidating this pathway.

The Biological Significance of Very-Long-Chain Fatty Acids (VLCFAs)

To comprehend the herbicidal power of this compound, one must first appreciate the indispensable role of its target pathway's products. Very-long-chain fatty acids are aliphatic molecules with hydrocarbon chains containing 20 or more carbon atoms.[5][6] In plants, they are not merely storage molecules but are fundamental to survival, structure, and development.[6][7][8]

VLCFAs are synthesized in the endoplasmic reticulum and are crucial precursors for several essential lipid classes:[7][9][10]

-

Cuticular Waxes: VLCFAs are the building blocks for the waxes that form the plant cuticle, the outermost protective layer of the epidermis.[5][11][12] This layer is critical for preventing non-stomatal water loss, reflecting excess solar radiation, and forming a physical barrier against pathogens.[12][13]

-

Suberin: This complex biopolymer, found in root endodermis, bark, and wound sites, is rich in VLCFA derivatives. It forms a barrier that controls the movement of water and solutes and protects against environmental stresses.

-

Sphingolipids: These complex lipids, incorporating VLCFAs, are major components of the plasma membrane.[5][7] They are vital for membrane structure and dynamics, influencing processes like cell division, differentiation, and intercellular communication.[7][9][12]

-

Phospholipids: Certain phospholipids also contain VLCFAs, which can affect membrane properties and organization.[5][7]

Given their involvement in such foundational processes, any disruption in VLCFA biosynthesis has profound and lethal consequences for a developing plant.[6]

The Molecular Machinery: VLCFA Elongation Pathway

The synthesis of VLCFAs occurs via a multi-enzyme complex, known as the fatty acid elongase (FAE), located in the endoplasmic reticulum (ER).[6][7][13] This complex extends pre-existing C16 and C18 fatty acids (produced in the plastid) through a repeating four-step cycle, with each cycle adding a two-carbon unit derived from malonyl-CoA.[5][10][11]

The four core enzymatic reactions are:

-

Condensation: This is the initial and rate-limiting step. A β-ketoacyl-CoA synthase (KCS), also called an elongase, catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[9][10][13][14]

-

First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.[10][11][13]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA.[10][11][13]

-

Second Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[10][11][13]

This elongated acyl-CoA can then either re-enter the cycle for further elongation or be channeled into the synthesis of waxes, suberin, or sphingolipids.

Data Presentation: Key Enzymes of the VLCFA Elongation Complex

| Enzyme | Abbreviation | Function |

| β-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation of acyl-CoA and malonyl-CoA; the primary target of this compound. |

| β-ketoacyl-CoA reductase | KCR | Reduces the 3-keto group to a hydroxyl group. |

| β-hydroxyacyl-CoA dehydratase | HCD | Removes a water molecule to form a double bond. |

| Enoyl-CoA reductase | ECR | Reduces the double bond to form a saturated, elongated acyl-CoA. |

The Core Mechanism: this compound's Direct Inhibition of KCS

This compound and other chloroacetamide herbicides (HRAC/WSSA Group 15) exert their herbicidal effect by directly targeting and inhibiting the VLCFA elongation pathway.[1][15] Extensive research has identified the specific site of action as the first enzyme in the cycle: β-ketoacyl-CoA synthase (KCS) .[3][15][16]

The inhibitory mechanism is believed to involve the chloroacetamide molecule acting as an alkylating agent.[17][18] It is hypothesized to form a covalent bond with a critical sulfhydryl (-SH) group of a cysteine residue within the active site of the KCS enzyme.[15][17] This irreversible binding prevents the natural acyl-CoA substrate from accessing the active site, thereby blocking the entire elongation pathway.[3][15] The S-isomer of this compound exhibits significantly greater herbicidal activity, suggesting a stereospecific fit at the enzyme's active site.[2][4]

Caption: VLCFA biosynthesis pathway and the specific inhibition of the KCS enzyme by this compound.

Physiological Ramifications and Symptomology

The enzymatic inhibition by this compound triggers a cascade of physiological disruptions that culminate in the death of susceptible weed seedlings.

Data Presentation: Physiological Effects of this compound on Susceptible Plants

| Level | Effect | Consequence |

| Biochemical | Depletion of VLCFA pools.[16] | Inability to synthesize essential lipids for membranes and protective cuticles.[3] |

| Cellular | Disruption of cell membrane formation and integrity.[2][15] | Loss of cellular function and uncontrolled permeability. |

| Inhibition of cell division and expansion, particularly in meristems.[2][15][19] | Cessation of all new growth in roots and shoots. | |

| Organismal | Failure of shoot emergence and root development.[1][4] | Seedling is unable to establish and dies before or shortly after emergence. |

This compound is a systemic herbicide absorbed primarily through the shoots and roots of germinating weeds.[1][2] Its action is most potent during the early stages of seedling development, making it an effective pre-emergence herbicide.[2][4] Visible injury symptoms include:

-

In Grasses: The emerging coleoptile may appear twisted, malformed, or fail to unfurl properly. Seedlings often fail to emerge from the soil.

-

In Broadleaves: Emergence is slowed, and early leaves may be crinkled, cupped, or have a leathery appearance.[17] Overall growth is severely stunted.

Experimental Protocols for Mechanism of Action Studies

The elucidation of this compound's mechanism of action relies on robust biochemical and physiological assays. Below are representative protocols.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

Objective: To demonstrate the direct inhibitory effect of this compound on the fatty acid elongase complex in a cell-free system.

Methodology:

-

Microsome Isolation:

-

Germinate seeds of a susceptible species (e.g., Sorghum bicolor) in the dark for 3-4 days.

-

Harvest etiolated shoots and homogenize in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 5 mM DTT).

-

Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to remove cell debris and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).

-

Resuspend the microsomal pellet in a storage buffer and determine protein concentration (e.g., Bradford assay).

-

-

Elongase Assay:

-

Prepare reaction mixtures containing: assay buffer (e.g., 100 mM HEPES-KOH pH 7.2), ATP, CoA, NADPH, and a fatty acid substrate (e.g., C18:1-CoA).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to treatment tubes. Add solvent only to control tubes.

-

Pre-incubate the microsomal protein with the reaction mixture and this compound/control for 5-10 minutes at 30°C.

-

Initiate the reaction by adding radiolabeled [2-¹⁴C]malonyl-CoA.

-

Incubate for 30-60 minutes at 30°C.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acids.

-

Acidify the mixture (e.g., with HCl) and extract the fatty acids into an organic solvent (e.g., hexane).

-

Analyze the extracted fatty acids using Thin-Layer Chromatography (TLC).

-

Visualize the radiolabeled products via autoradiography or quantify using a scintillation counter to determine the rate of elongation and the degree of inhibition by this compound.

-

Caption: Experimental workflow for a cell-free in vitro assay to measure VLCFA elongase inhibition.

Protocol 2: In Vivo Lipid Profiling via GC-MS

Objective: To confirm that this compound treatment reduces the levels of VLCFAs in whole plants.

Methodology:

-

Plant Treatment:

-

Grow a susceptible plant species in soil or hydroponics.

-

Apply this compound at a discriminating dose to the soil or nutrient solution. Maintain an untreated control group.

-

Harvest shoot or root tissue after a set time period (e.g., 48-72 hours).

-

-

Lipid Extraction:

-

Freeze-dry and grind the harvested tissue to a fine powder.

-

Extract total lipids using a solvent system like chloroform:methanol.

-

-

Derivatization:

-

Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol. This makes them volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC separates the FAMEs based on their chain length and volatility.

-

The MS identifies each FAME based on its unique mass fragmentation pattern.

-

-

Data Analysis:

-

Quantify the peak areas for each identified fatty acid (C16, C18, C20, C22, C24, etc.).

-

Compare the relative abundance of VLCFAs (≥C20) between the this compound-treated and control plants to demonstrate a significant reduction in the treated samples.

-

Conclusion

The mechanism of action of this compound is a classic example of targeted biochemical disruption. By inhibiting the β-ketoacyl-CoA synthase (KCS) enzyme, this compound effectively shuts down the production of very-long-chain fatty acids—molecules that are indispensable for the structural integrity and developmental processes of plants.[3][15] This leads to a catastrophic failure of cell division, membrane formation, and cuticle synthesis, resulting in the death of susceptible weed seedlings before they can compete with crops.[2][15] A thorough understanding of this precise molecular mechanism is vital for the continued strategic use of this herbicide, for managing the evolution of resistance, and for guiding the development of future weed control technologies.

References

-

Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies. [Link]

-

Dufresne, F., et al. (2021). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science. [Link]

-

Guo, L., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences. [Link]

-

Zhukov, A., & Iven, T. (2020). Synthesis of C20–38 Fatty Acids in Plant Tissues. Plants. [Link]

-

FBN. (n.d.). Everything Farmers Need to Know About this compound. FBN Direct. [Link]

-

Souter, M. A., et al. (2010). Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis. The Plant Cell. [Link]

-

Dragon-Chem. (n.d.). S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. [Link]

-

Shyam, C., et al. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Science. [Link]

-

Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]

-

Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. ResearchGate. [Link]

-

Chemical Warehouse. (n.d.). This compound - Active Ingredient Page. [Link]

-

Nobusawa, T., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PLOS Biology. [Link]

-

Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]

-

Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Communicative & Integrative Biology. [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]

-

Minnesota Department of Agriculture. (n.d.). This compound Herbicide. [Link]

-

Guo, L., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. MDPI. [Link]

-

CropLife Australia. (n.d.). Herbicide Mode of Action Table. [Link]

-

Plantae. (2019). Very long chain fatty acids (VLCFA) are involved in lateral root formation (PNAS). [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. ScienceDirect. [Link]

-

Haslam, T. M., & Kunst, L. (2013). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. Wiley Online Library. [Link]

-

Adigun, J. A., & Lagoke, S. T. O. (2009). Influence of this compound on Physiological Growth Character of Tomato (Lycopersicon esculentum L.). OpenSIUC. [Link]

-

de Souza, I. F., et al. (2022). Efects of a S-Metolachlor Based Herbicide on Two Plant Models: Zea Mays L. And Lactuca. Preprints.org. [Link]

-

Plant and Soil Sciences eLibrary. (n.d.). Fatty Acid Biosynthesis and elongation. [Link]

-

de Souza, I. F., et al. (2024). Effects of a S-metolachlor based herbicide on two plant models: Zea mays L. and Lactuca sativa L. PubMed. [Link]

-

de Souza, I. F., et al. (2022). Effects of a S-metolachlor based herbicide on two plant models: Zea mays L. and Lactuca sativa L. ResearchGate. [Link]

-

Pillai, P., et al. (1979). Effects of this compound on Germination, Growth, Leucine Uptake, and Protein Synthesis. Weed Science. [Link]

-

Dunn, T. M., et al. (2004). Pathway of fatty acid elongation. ResearchGate. [Link]

-

Butler, A. M., et al. (2013). Mechanism of this compound action due to alterations in cell cycle progression. Ecotoxicology. [Link]

-

Kaundun, S. S., et al. (2021). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. Journal of Agricultural and Food Chemistry. [Link]

-

Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives. [Link]

-

Singh, M., & Singh, S. (2022). Modes of Herbicide Action. ResearchGate. [Link]

-

Wołejko, E., et al. (2016). Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities. Environmental Science and Pollution Research. [Link]

-

Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

-

University of California Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]

-

Aiassa, D., et al. (2012). Comparative study of cytotoxic and genotoxic effects induced by herbicide S-metolachlor and its commercial formulation Twin Pack. CONICET. [Link]

-

Kansas State University. (n.d.). Herbicide Mode of Action. [Link]

-

Wołejko, E., et al. (2016). (PDF) Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities. ResearchGate. [Link]

-

University of Arkansas System Division of Agriculture. (n.d.). This compound Herbicides: What Are the Facts? [Link]

Sources

- 1. fbn.com [fbn.com]

- 2. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]

- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 11. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 18. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

Stereoselectivity in Herbicidal Action: A Comparative Analysis of S-Metolachlor and R-Metolachlor

An In-Depth Technical Guide:

Introduction: Chirality in Modern Agrochemicals

Metolachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical family, widely utilized for the control of annual grasses and small-seeded broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] First registered in 1976, the original formulation was a racemic mixture, a 1:1 combination of its different stereoisomers.[1] The this compound molecule possesses two elements of chirality: an asymmetrically substituted carbon atom (a stereocenter) and a chiral axis, a phenomenon known as atropisomerism.[3][4] This results in the existence of four distinct, stable stereoisomers.

These stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images): the (S)-isomers and the (R)-isomers.[4][5] In biological systems, molecular shape is paramount, and it was discovered that the herbicidal activity of this compound is not distributed equally among its isomers. The vast majority of the desired biological effect resides in the (S)-isomers.[6][7] This fundamental discovery led to a pivotal development in agrochemical formulation known as a "chiral switch": the transition from a racemic product to one highly enriched with the most active stereoisomer, S-metolachlor.[6][8]

This guide provides a detailed technical examination of the molecular basis for the differential activity between S-metolachlor and R-metolachlor, explores the practical implications for weed management, and presents standardized methodologies for their analysis and comparison.

Part 1: The Molecular Basis of Stereoselective Herbicidal Activity

Mechanism of Action of Chloroacetamide Herbicides

The herbicidal efficacy of the chloroacetamide class, including this compound, stems from its ability to disrupt a critical biochemical pathway in susceptible plants.[9]

-

Primary Target: The primary site of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][10] Specifically, it targets the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[10]

-

Physiological Impact: VLCFAs (fatty acids with more than 18 carbons) are essential building blocks for various cellular components. Their inhibition leads to a cessation of cell division and expansion, which is particularly devastating during early seedling development.[10] The herbicide is absorbed by the shoots and roots of germinating weeds, translocates throughout the plant, and ultimately prevents the seedling from successfully emerging and growing.[1][11] This is why chloroacetamides are most effective as pre-emergence herbicides.[11]

The Stereochemistry of this compound

Due to its two chiral elements, this compound is comprised of four stereoisomers: (αS,1'S), (αR,1'S), (αS,1'R), and (αR,1'R). These are more simply grouped based on the configuration at the 1'S carbon, which is the primary determinant of herbicidal activity.

-

(S)-Isomers: (αS,1'S) and (αR,1'S)

-

(R)-Isomers: (αS,1'R) and (αR,1'R)

The crucial insight is that these isomers interact differently with their biological target.

Caption: The four stereoisomers of this compound, grouped by herbicidal activity.

Stereoselectivity: Why S-Metolachlor Dominates

The dramatic difference in herbicidal activity is a classic example of stereoselectivity. The three-dimensional structure of the (S)-isomers allows for a much more effective binding to the target enzyme, VLCFA synthase.[5] This superior "fit" leads to a more potent inhibition of the enzyme's function.

-

Activity Distribution: Research has demonstrated that the (S)-isomers are responsible for approximately 95% of the total herbicidal activity of a racemic mixture.[6] The (S)-isomer pair is reported to be up to six times more active on weeds than the (R)-isomer pair.[12]

-

Formulation Differences: This understanding drove the development of enriched S-metolachlor products. The comparison between the original racemic formulations and the modern enriched versions is stark.

| Parameter | Racemic this compound | S-Metolachlor (Enriched) | Reference |

| Composition | ~50% S-isomers, ~50% R-isomers | ~88% S-isomers, ~12% R-isomers | [12][13] |

| Relative Activity | Baseline | Significantly higher activity per unit | [12] |

| Common Naming | "this compound" | "S-metolachlor" | [13] |

Part 2: Comparative Efficacy and the "Chiral Switch"

Enhanced Field Performance

The enrichment of the herbicidally active S-isomer translates directly to superior performance in an agricultural setting. The primary advantage is the ability to achieve robust weed control at a lower application rate.

-

Rate Reduction: S-metolachlor provides the same level of weed control at a rate that is approximately 35% lower than that required for racemic this compound.[3][12] For example, a rate of 1.0 pint of a racemic product may be equivalent to just 0.6-0.65 pints of an S-metolachlor product.[5][13]

-

Consistency: At equivalent labeled rates, S-metolachlor formulations provide more consistent, commercially acceptable, and season-long weed control compared to their racemic counterparts.[12]

The following table summarizes comparative efficacy data on key weed species.

| Weed Species | Metric | Racemic this compound | S-Metolachlor | Observation | Reference |

| Creeping Bentgrass | LD50 (Rate for 50% control) | Higher rate required | Lower rate required | S-metolachlor is significantly more potent. | [13] |

| Green Foxtail | % Control (at equivalent rates) | Lower | Higher (~10% greater) | S-metolachlor provides superior control. | [5][13] |

| Barnyardgrass | % Control (at equivalent rates) | Lower | Higher (~10% greater) | S-metolachlor provides superior control. | [5][13] |

The Chiral Switch: A Paradigm of Green Chemistry

The move from racemic this compound to S-metolachlor is a landmark example of a "chiral switch" in the agrochemical industry. This strategic shift involves replacing a mixture of stereoisomers with the single, most biologically active isomer. The benefits are substantial and align with modern principles of sustainable agriculture.

-

Reduced Environmental Load: The most significant advantage is the reduction in the total amount of active ingredient applied per hectare.[3][8] Applying 35% less chemical to achieve the same outcome drastically lowers the potential for environmental exposure.[6]

-

Elimination of "Isomer Ballast": The R-isomers in the racemic mixture contribute little to weed control but still add to the chemical load on the environment.[6] This non-functional "ballast" is minimized in S-metolachlor formulations, reducing potential side effects on non-target organisms.[6]

-

Improved Sustainability Profile: The lower use rates and cleaner environmental profile make S-metolachlor a more sustainable option that is favored in markets with stringent environmental regulations.[14]

Metabolism and Detoxification

In tolerant crops like corn, this compound is rapidly detoxified through Phase II metabolic reactions, primarily mediated by glutathione S-transferase (GST) enzymes.[7] These enzymes conjugate glutathione to the herbicide molecule, rendering it non-toxic and marking it for sequestration.[7][11] While the primary difference between the S and R isomers lies in their activity at the target site, the differential metabolism of these isomers in both target and non-target organisms remains an important area of ongoing research.

Part 3: Key Experimental Methodologies

For researchers investigating chloroacetamide herbicides, the ability to separate and quantify stereoisomers and to accurately assess their biological activity is critical.

Protocol 1: Chiral Separation and Quantification of this compound Stereoisomers via HPLC

Causality: Standard chromatographic methods cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required to create transient, diastereomeric complexes with the individual stereoisomers, allowing them to be separated based on their differential interaction with the CSP.

Caption: Workflow for chiral separation and quantification of this compound isomers.

Methodology:

-

Standard Preparation: Prepare analytical standards of the four purified this compound stereoisomers, if available. Alternatively, use racemic and enriched S-metolachlor standards for comparison.

-

Sample Extraction: Extract this compound from the environmental or biological matrix using an appropriate solvent system (e.g., acetonitrile, ethyl acetate).

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Column: Install a chiral column known to resolve this compound isomers, such as a polysaccharide-based column (e.g., Chiralcel AY-H).[15]

-

Mobile Phase: An optimized mobile phase, such as n-hexane and ethanol (e.g., 96:4 v/v), is used for isocratic elution.[15]

-

Separation & Detection: Inject the prepared sample. The four isomers will elute at different retention times. Monitor the column effluent using a UV detector.

-

Quantification: Identify and quantify each isomer by comparing its retention time and peak area to those of the analytical standards.

Protocol 2: Greenhouse Dose-Response Bioassay for Herbicidal Activity

Causality: To quantitatively compare the biological activity of S- and R-metolachlor, a dose-response bioassay is the gold standard. This experiment determines the herbicide concentration required to inhibit plant growth by 50% (GR₅₀), providing a robust metric for potency.

Caption: Experimental workflow for a comparative herbicide bioassay.

Methodology:

-

Plant Material: Use a susceptible grass weed species, such as barnyardgrass (Echinochloa crus-galli) or green foxtail (Setaria viridis), as the indicator species.[13] Plant seeds in pots filled with a standardized soil medium.

-

Herbicide Preparation: Prepare stock solutions of S-metolachlor and racemic this compound. Create a serial dilution series for each formulation to cover a range from no effect to complete growth inhibition (e.g., 0, 10, 50, 100, 500, 1000 µg a.i./kg soil).

-

Application: Apply the herbicide treatments to the soil surface of the pots immediately after planting to simulate a pre-emergence application. Include an untreated control group.

-

Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed.

-

Data Collection: After a predetermined period (e.g., 21 days), harvest the above-ground plant material from each pot, dry it in an oven, and record the dry weight.

-

Data Analysis: For each replicate, calculate the percent growth inhibition relative to the mean of the untreated controls. Plot the percent inhibition against the log of the herbicide concentration.

-

GR₅₀ Calculation: Use a statistical software package to fit a four-parameter log-logistic curve to the dose-response data. The GR₅₀ value derived from this curve represents the effective dose for 50% growth reduction and is the key parameter for comparing the herbicidal potency of the different formulations.

Conclusion

The case of S-metolachlor versus R-metolachlor is a definitive illustration of the importance of stereochemistry in modern pesticide science. The herbicidal activity of this compound resides almost exclusively in its S-isomers due to a stereospecific interaction with the target enzyme, VLCFA synthase. The commercial "chiral switch" from a racemic mixture to an S-isomer-enriched product represents a significant technological advancement, enabling farmers to achieve superior and more consistent weed control with a substantially lower chemical input. This transition not only enhances agronomic efficiency but also promotes a more sustainable approach to weed management by significantly reducing the environmental load of the herbicide. For researchers and development professionals, understanding this stereoselectivity is fundamental to designing next-generation herbicides that are both highly effective and environmentally responsible.

References

-

Everything Farmers Need to Know About this compound - FBN. (2025). FBN.[Link]

-

LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2002). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge University Press.[Link]

-

Peter, C. J. (2021). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.[Link]

-

Wang, P., et al. (2016). This compound stereoisomers: Enantioseparation, identification and chiral stability. PubMed.[Link]

-

Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate.[Link]

-

Syngenta. (n.d.). Why choose Dual Magnum brand herbicides over generic this compound? Syngenta.[Link]

-

Mannschreck, A., & von Angerer, E. (2011). The this compound Herbicide: An Exercise in Today's Stereochemistry. Journal of Chemical Education.[Link]

-

Müller, M. D., & Buser, H. R. (2000). Isolation and identification of the this compound stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography. PubMed.[Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.[Link]

-

LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2002). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge Core.[Link]

-

University of Arkansas System Division of Agriculture. (n.d.). This compound Herbicides: What Are the Facts? Cooperative Extension Service.[Link]

-

Mannschreck, A., & von Angerer, E. (2011). The this compound Herbicide: An Exercise in Today's Stereochemistry. ACS Publications.[Link]

-

Minnesota Department of Agriculture. (n.d.). This compound Herbicide. Minnesota Department of Agriculture.[Link]

-

Poiger, T., Müller, M. D., & Buser, H. R. (2001). Verifying the Chiral Switch of the Pesticide this compound on the Basis of the Enantiomer Composition of Environmental Residues. CHIMIA.[Link]

-

Strom, S. A., et al. (2021). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. NIH National Library of Medicine.[Link]

Sources

- 1. fbn.com [fbn.com]

- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation and identification of the this compound stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound vs S-Metolachlor: Why Does It Matter? [550cd1-au-sgs.simplotgrowersolutions.com]

- 6. chimia.ch [chimia.ch]

- 7. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 12. assets.syngenta-us.com [assets.syngenta-us.com]

- 13. uaex.uada.edu [uaex.uada.edu]

- 14. pomais.com [pomais.com]

- 15. This compound stereoisomers: Enantioseparation, identification and chiral stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Evolution from Racemate to Enantiopure Herbicide

An In-Depth Technical Guide to the Synthesis and Enantioselective Production of Metolachlor

This compound stands as a pillar in modern agriculture, a selective pre-emergence herbicide valued for its efficacy against a wide spectrum of annual grasses and certain broadleaf weeds in crops like corn and soybeans.[1] Initially commercialized by Ciba-Geigy in 1976 as a racemic mixture under the trade name Dual®, the journey of this compound is a compelling narrative of chemical innovation.[2] The molecule possesses two chiral elements—a stereogenic center in the side chain and a chiral axis due to restricted rotation around the N-aryl bond—resulting in four distinct stereoisomers.[3]

Groundbreaking research in the early 1980s revealed a crucial detail: approximately 95% of the desired herbicidal activity resides in the (S)-enantiomers.[2][3][4] This discovery catalyzed a paradigm shift, moving the industry from applying a mixture containing inactive isomers to developing a more efficient, environmentally conscious product. The culmination of this effort was the launch of Dual Magnum® in 1997, a formulation enriched with the active (S)-metolachlor, which provides the same biological effect at roughly 65% of the original application rate.[2] This guide provides a detailed exploration of the synthetic pathways to this compound, with a primary focus on the landmark industrial process for its enantioselective production—a triumph of asymmetric catalysis.

Part 1: The Foundation - Synthesis of Racemic this compound

The original industrial synthesis of this compound produces a racemic mixture of all four stereoisomers. This process, while robust, serves as a crucial baseline for understanding the subsequent development of the enantioselective route. The synthesis is a two-step process starting from readily available bulk chemicals.

Core Reaction Pathway

The synthesis begins with 2-ethyl-6-methylaniline (MEA) and methoxyacetone.

-

Reductive Alkylation: The first step involves the condensation of MEA with methoxyacetone to form an imine intermediate. This imine is then hydrogenated in situ in a reductive alkylation reaction. The industrial process historically utilized a platinum-on-carbon (Pt/C) catalyst in the presence of sulfuric acid.[2][5]

-

Chloroacetylation: The resulting secondary amine, N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine, is subsequently acylated using chloroacetyl chloride to yield racemic this compound.[2][6]

A Chinese patent describes an alternative hydrogenation catalyst composed of palladium-carbon, Raney nickel, and phosphoric acid, claiming high yield and purity.[7]

Part 2: The Industrial Pinnacle - Enantioselective Synthesis of (S)-Metolachlor

The transition to (S)-metolachlor necessitated a complete rethinking of the synthesis. The challenge was to install the chiral center with high selectivity on an industrial scale exceeding 10,000 tons per year.[2][4] The breakthrough came from the development of a highly efficient asymmetric hydrogenation of the pre-formed N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine). This process remains the largest-scale application of enantioselective catalysis to date.[2][8][9]

The Catalyst System: A Synergistic "Magic Mixture"

The success of the (S)-metolachlor process hinges on a meticulously optimized catalyst system generated in situ. It is not a single component but a synergistic mixture where each ingredient plays a critical role.[8][10]

-

Iridium Precursor: The metal of choice is iridium, typically from a precursor like [Ir(COD)Cl]₂ (1,5-cyclooctadiene iridium(I) chloride dimer).[2][10] Early attempts with rhodium catalysts, common for asymmetric hydrogenation, proved to have insufficient activity for the sterically hindered MEA imine.[11][12] Iridium catalysts were found to be significantly more active and selective.[11][12]

-

Chiral Ligand: The key to enantioselectivity is the chiral ligand. The industrial process employs a ferrocenyl diphosphine ligand of the Josiphos family, specifically (R,S_Fc_)-Xyliphos.[2][8] The unique structure of this ligand creates a chiral pocket around the iridium center, directing the hydrogen addition to one face of the imine substrate.

-

Essential Additives: High catalyst productivity and activity are only achieved with specific additives:

-

Iodide: An iodide salt, such as tetrabutylammonium iodide (NBu₄I), is crucial.[8][10] Iodide is believed to be a large, weakly coordinating anion that facilitates the formation of key five-coordinate iridium intermediates in the catalytic cycle.[10]

-

Acid: The addition of a small amount of acid, particularly acetic acid, dramatically accelerates the reaction, increasing the rate by a factor of five or more.[8][12]

-

The Catalytic Mechanism: A Proton-First, Outer-Sphere Pathway

The extreme steric hindrance of the MEA imine makes a traditional inner-sphere mechanism, where the substrate binds directly to the metal, unlikely. Density Functional Theory (DFT) calculations support a plausible proton-first, outer-sphere mechanism .[8][10]

-

Protonation: The cycle begins with the protonation of the imine by acetic acid, making the C=N bond more susceptible to reduction.

-

H₂ Activation: The iridium complex facilitates the heterolytic splitting of dihydrogen (H₂), assisted by the acetate anion, to form a five-coordinate iridium trihydride species.[8][10]

-

Hydride Transfer: This is the key enantioselective step. The protonated imine approaches the iridium trihydride. A hydride is transferred from the metal to the imine's carbon atom. The stereochemical outcome is directed by a weak C-H···Ir interaction, without the substrate needing to formally coordinate to the sterically crowded metal center.[8][10]

-

Product Release & Catalyst Regeneration: The resulting protonated amine is released, and the iridium catalyst is regenerated to continue the cycle.

Industrial Process Parameters and Protocol

The industrial application of this catalytic system is remarkable for its efficiency, operating at an extremely high substrate-to-catalyst ratio.[11][13]

Table 1: Typical Industrial Conditions for Asymmetric Hydrogenation

| Parameter | Value | Reference |

|---|---|---|

| Substrate | MEA Imine | [11] |

| Catalyst System | [Ir(COD)Cl]₂ / Xyliphos / NBu₄I / Acetic Acid | [8] |

| Substrate/Catalyst Ratio | > 1,000,000 | [11][13] |

| H₂ Pressure | 80 bar | [11][13] |

| Temperature | 50 °C | [11][13] |

| Conversion | > 99% within 4 hours | [13] |

| Enantiomeric Excess (ee) | ~79-80% | [11][14] |

| Turnover Frequency (TOF) | > 1,800,000 h⁻¹ (initial) |[11][13] |

Experimental Protocol: Asymmetric Hydrogenation of MEA Imine

This protocol is a generalized representation based on public domain literature and should be adapted and optimized under appropriate laboratory safety conditions.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R,S_Fc_)-Xyliphos

-

MEA Imine (purified substrate)

-

Tetrabutylammonium iodide (NBu₄I)

-

Acetic Acid

-

Anhydrous, degassed solvent (e.g., toluene)

-

High-pressure autoclave with magnetic stirring and temperature/pressure controls

Procedure:

-

Catalyst Preparation: In an inert atmosphere (glovebox), charge a vial with [Ir(COD)Cl]₂ and the Xyliphos ligand in the desired molar ratio (typically slightly more than 2:1 ligand to dimer). Add a portion of the degassed solvent to dissolve the components and stir briefly.

-

Reactor Charging: Charge the high-pressure autoclave with the MEA imine, the iodide additive, and the remaining solvent.

-

Catalyst Injection: Transfer the pre-formed catalyst solution into the autoclave under an inert atmosphere.

-

Acid Addition: Add the specified amount of acetic acid to the reaction mixture.

-

Reaction Execution: Seal the autoclave. Purge several times with nitrogen, followed by hydrogen. Pressurize the reactor to the target hydrogen pressure (e.g., 80 bar) and begin vigorous stirring. Heat the reactor to the setpoint temperature (e.g., 50 °C).

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

-

Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. The resulting solution containing the chiral amine can then be carried forward to the final chloroacetylation step to produce (S)-metolachlor.

Part 3: Alternative Synthetic Strategies

While the iridium-catalyzed hydrogenation is the dominant industrial method, other synthetic routes have been explored, primarily from a "chiral pool" approach, which utilizes enantiomerically pure starting materials.

Chiral Pool Synthesis from (R)-Propylene Oxide

An elegant, multi-step synthesis has been developed starting from commercially available (R)-propylene oxide.[15][16] This route achieves excellent enantioselectivity (>99% ee) and a good overall yield (51-55%) without the need for column chromatography.[15][17]

The key steps in this pathway often involve:

-

Nosylation and Ring Opening: (R)-propylene oxide is reacted with 2-nitrobenzenesulfonamide (Nosyl-NH₂) followed by nucleophilic ring-opening with a methoxide source to establish the core C-O and C-N bonds with the correct stereochemistry.

-

Fukuyama-Mitsunobu Reaction: The resulting nosylated amino alcohol is coupled with 2-ethyl-6-methylaniline (MEA).

-

Denosylation: The nosyl protecting group is removed.

-

Acylation: The final chiral amine is acylated with chloroacetyl chloride to yield (S)-metolachlor.

Other Approaches

-

Enzymatic Resolution: This method involves synthesizing a racemic intermediate, such as N-(2-ethyl-6-methylphenyl)alanine ester, and then using a lipase (e.g., Lipase B from Candida antarctica) to selectively hydrolyze one enantiomer.[18][19] The desired enantiomer can then be separated and converted to (S)-metolachlor.[19] While capable of producing high-purity material, these processes are often more complex and less economical for bulk agrochemical production compared to asymmetric catalysis.[18]

-

Chiral Source Synthesis from Lactates: Methods have been developed using (D)- or (L)-lactate as the chiral starting material.[18][20] These routes involve multiple steps including tosylation, nucleophilic substitution with MEA, reduction, and acylation.[18][20]

Conclusion

The synthesis of this compound, and particularly its enantioselective production, is a showcase of industrial chemical process development. The journey from a racemic mixture to the highly active (S)-enantiomer not only reduced the environmental load of the herbicide but also established a new benchmark for large-scale asymmetric catalysis. The iridium-Xyliphos system, born from over a decade of intensive research, demonstrates how a deep understanding of catalytic mechanisms and the synergy between metal, ligand, and additives can overcome formidable synthetic challenges like the reduction of a sterically congested imine.[4] While alternative chiral pool syntheses offer high enantiopurity, the sheer scale, efficiency, and atom economy of the asymmetric hydrogenation route solidify its position as a landmark achievement in modern agrochemical manufacturing.

References

-

Nalla, V. et al. An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc2023 , (vi), 202211954. [Link]

-

Wikipedia. This compound. [Link]

-

Kwan, A. L. & Morris, R. H. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules2022 , 27(16), 5106. [Link]

-

Wang, Z. et al. Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Organic Process Research & Development2017 , 21(10), 1543-1547. [Link]

-

ResearchGate. The process for the industrial production of racemic this compound. [Link]

- Google Patents. CN105461580A - Synthesis method of this compound.

-

Kwan, A. L. & Morris, R. H. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. MDPI2022 . [Link]

-

ResearchGate. Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide | Request PDF. [Link]

-

ACS Publications. Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. [Link]

-

The Chemical Report. S-metolachlor And The Largest Industrial-scale Enantioselective Chemical Process Ever Developed. [Link]

-

Li, S. et al. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology2024 , 40(4), 101. [Link]

-

Patentscope. WO/2016/153374 PROCESS OF PRODUCTION OF (S) -METOLACHLOR. [Link]

-

ResearchGate. Imine hydrogenation: structures of MEA imine and (S)-Nalkylated aniline. [Link]

-

Spindler, F., Pugin, B., Jalett, H. P., Buser, H. P., Pittelkow, U., & Blaser, H. U. (1997). Enantioselective catalysis for agrochemicals. The case histories of (S)-metolachlor, (R)-metalaxyl and clozylacon. Pesticide science, 51(2), 201-203. [Link]

-

Michigan State University Chemistry. The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. [Link]

- Google Patents. WO2016153374A1 - Process of production of (s) -metolachlor.

-

Minnesota Department of Agriculture. This compound Herbicide. [Link]

-

ResearchGate. (PDF) The Chiral Switch of this compound: The Development of a Large-Scale Enantioselective Catalytic Process. [Link]

-

Blaser, H. U. et al. The Chiral Switch of this compound: The Development of a Large-Scale Enantioselective Catalytic Process. CHIMIA1999 , 53(6), 275-280. [Link]

-

ResearchGate. Chiral Xyliphos Complexes for the Catalytic Imine Hydrogenation Leading to the this compound Herbicide: Isolation of Catalyst–Substrate Adducts | Request PDF. [Link]

- Google Patents. CN104478756A - Synthesis method of (S)-metolachlor.

-

PubMed. Chiral iridium [corrected] xyliphos complexes for the catalytic imine hydrogenation leading to the this compound herbicide: isolation of catalyst-substrate adducts. [Link]

-

Musarurwa, H., & Tavengwa, N. T. (2020). Synthesis of chiral pesticides. In Green Synthesis of Pesticides (pp. 235-251). Elsevier. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor | Request PDF. [Link]

-

CORE. The Chiral Switch of this compound: The Development of a Large-Scale Enantioselective Catalytic Process. [Link]

-

Zheng, L. Y., Wang, Y., & Wang, Y. J. (2006). Chemoenzymatic synthesis of the chiral herbicide:(S)-metolachlor. Canadian Journal of Chemistry, 84(8), 1058-1063. [Link]

Sources

- 1. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. SYNTHESIS OF CHIRAL PESTICIDES [ebrary.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CN105461580A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemical.report [chemical.report]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. The Chiral Switch of this compound: The Development of a Large-Scale Enantioselective Catalytic Process | CHIMIA [chimia.ch]

- 14. ovid.com [ovid.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]

The Environmental Odyssey of Metolachlor: A Technical Guide to its Fate and Transport

Introduction

Metolachlor, a member of the chloroacetanilide herbicide family, is extensively utilized in modern agriculture for the pre-emergence control of grassy and broadleaf weeds in a variety of crops, including corn, soybeans, and cotton.[1] Its widespread application necessitates a thorough understanding of its environmental fate and transport to ensure its efficacy while safeguarding ecosystem health. This technical guide provides an in-depth analysis of the physicochemical properties, degradation pathways, and mobility of this compound in key environmental compartments. It is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and management of agricultural chemicals. We will explore the intricate interplay of chemical and biological processes that dictate the persistence and movement of this compound and its principal metabolites, offering insights grounded in established scientific principles and standardized testing methodologies.

Physicochemical Characteristics: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. For this compound, these characteristics determine its partitioning between soil, water, and air, and its susceptibility to various degradation mechanisms.

| Property | Value | Significance in Environmental Fate | Source |

| Molecular Formula | C₁₅H₂₂ClNO₂ | Basic identity of the compound. | [1] |

| Molecular Weight | 283.80 g/mol | Influences diffusion and transport processes. | [1] |

| Water Solubility | 488 - 530 mg/L at 20-25°C | High solubility suggests a potential for leaching and transport in aqueous systems. | [2][3] |

| Vapor Pressure | 1.3 x 10⁻⁵ mm Hg at 20°C | Low vapor pressure indicates that volatilization from soil and water surfaces is generally not a major dissipation pathway under normal conditions. | [4] |

| Henry's Law Constant | 0.9 x 10⁻⁸ atm·m³/mol | A low value further confirms the limited potential for volatilization from aqueous solutions. | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.13 | Indicates a moderate potential for partitioning into organic matter and lipids, suggesting some degree of bioaccumulation potential. | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 200 mL/g | A moderate Kₒc value suggests that this compound will be mobile in soils with low organic matter content but will exhibit greater sorption in soils rich in organic matter. | [4] |

Environmental Dissipation: Degradation Pathways

The persistence of this compound in the environment is determined by a combination of abiotic and biotic degradation processes. These pathways transform the parent compound into various metabolites, which may have their own distinct environmental fate characteristics.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through hydrolysis and photolysis.

-